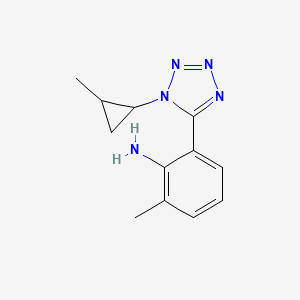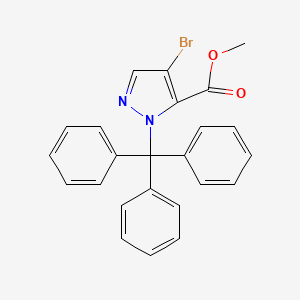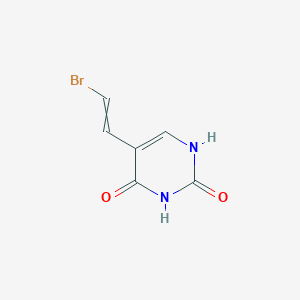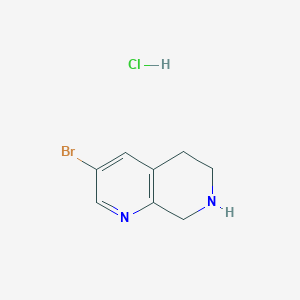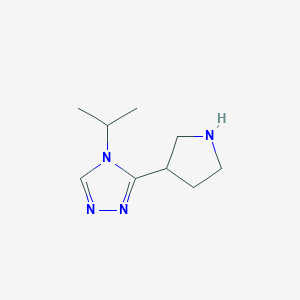![molecular formula C25H17BO3 B13654622 Spiro[fluorene-9,9'-xanthen]-2-ylboronic acid](/img/structure/B13654622.png)
Spiro[fluorene-9,9'-xanthen]-2-ylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Spiro[fluorene-9,9’-xanthen]-2-ylboronic acid: is a boronic acid derivative that features a unique spiro structure. This compound is characterized by the presence of both fluorene and xanthene moieties, which are connected through a spiro linkage. The boronic acid functional group attached to this structure makes it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Spiro[fluorene-9,9’-xanthen]-2-ylboronic acid typically involves the Suzuki cross-coupling reaction. This method is favored due to its efficiency in forming carbon-carbon bonds. The reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as chlorobenzene or o-dichlorobenzene, which help to dissolve the reactants and facilitate the reaction .
Industrial Production Methods: While specific industrial production methods for Spiro[fluorene-9,9’-xanthen]-2-ylboronic acid are not extensively documented, the general approach would involve scaling up the Suzuki cross-coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: Spiro[fluorene-9,9’-xanthen]-2-ylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced under specific conditions to modify the boronic acid group.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while substitution reactions can introduce various functional groups onto the spiro structure.
科学的研究の応用
Chemistry: Spiro[fluorene-9,9’-xanthen]-2-ylboronic acid is widely used in organic synthesis, particularly in the formation of complex molecular architectures. Its ability to participate in Suzuki-Miyaura cross-coupling reactions makes it a valuable building block for the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Biology and Medicine: In biological research, boronic acids are known for their ability to inhibit serine proteases and other enzymes. Spiro[fluorene-9,9’-xanthen]-2-ylboronic acid could potentially be explored for its inhibitory effects on specific enzymes, making it a candidate for drug development and therapeutic applications.
Industry: In the industrial sector, this compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its unique spiro structure contributes to the stability and performance of these materials .
作用機序
The mechanism by which Spiro[fluorene-9,9’-xanthen]-2-ylboronic acid exerts its effects is primarily through its boronic acid functional group. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, which is a key feature in their biological activity. The spiro structure provides a rigid and stable framework that enhances the compound’s reactivity and selectivity in various chemical reactions .
類似化合物との比較
- Spiro[fluorene-9,9’-xanthen]-4-ylboronic acid
- Spiro[fluorene-9,9’-xanthen]-2,7-di-(N1,N3-di-1-naphthalenyl-N1,N3-diphenyl-1,3-benzenediamine)
- Spiro[fluorene-9,9’-xanthen]-2,7-di-(N1,N3-di-1-naphthalenyl-N1,N3-diphenyl-1,3-benzenediamine)
Uniqueness: Spiro[fluorene-9,9’-xanthen]-2-ylboronic acid stands out due to its specific boronic acid functional group, which imparts unique reactivity and versatility in organic synthesis. The spiro structure also provides a distinct three-dimensional framework that enhances its stability and performance in various applications .
特性
分子式 |
C25H17BO3 |
|---|---|
分子量 |
376.2 g/mol |
IUPAC名 |
spiro[fluorene-9,9'-xanthene]-2-ylboronic acid |
InChI |
InChI=1S/C25H17BO3/c27-26(28)16-13-14-18-17-7-1-2-8-19(17)25(22(18)15-16)20-9-3-5-11-23(20)29-24-12-6-4-10-21(24)25/h1-15,27-28H |
InChIキー |
BEKQGJVLQFBFJD-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC2=C(C=C1)C3=CC=CC=C3C24C5=CC=CC=C5OC6=CC=CC=C46)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


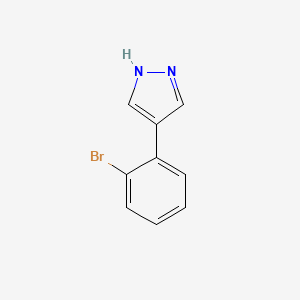
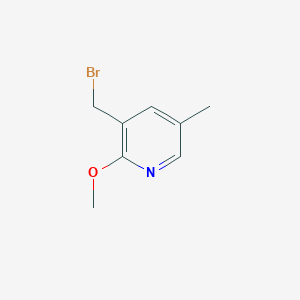


![3-Bromo-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13654569.png)
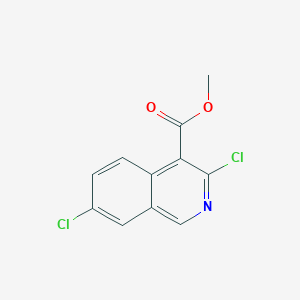
![sodium 1-({[5-(4-nitrophenyl)furan-2-yl]methylidene}amino)-4-oxo-4,5-dihydro-1H-imidazol-2-olate pentahydrate](/img/structure/B13654578.png)
![1,1'-Bis(4-formylphenyl)-[4,4'-bipyridine]-1,1'-diium bromide](/img/structure/B13654582.png)
